molecular formula C18H18 B135342 1,4-Diethylanthracene CAS No. 130798-78-6

1,4-Diethylanthracene

Cat. No.: B135342
CAS No.: 130798-78-6
M. Wt: 234.3 g/mol
InChI Key: HRWVNUBBQQDECV-UHFFFAOYSA-N
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Description

1,4-Diethylanthracene is an anthracene derivative with ethyl groups substituted at the 1- and 4-positions of the central aromatic ring. Ethyl substituents likely enhance hydrophobicity and steric bulk compared to smaller alkyl or polar groups, influencing solubility, reactivity, and optoelectronic behavior .

Properties

CAS No.

130798-78-6

Molecular Formula

C18H18

Molecular Weight

234.3 g/mol

IUPAC Name

1,4-diethylanthracene

InChI

InChI=1S/C18H18/c1-3-13-9-10-14(4-2)18-12-16-8-6-5-7-15(16)11-17(13)18/h5-12H,3-4H2,1-2H3

InChI Key

HRWVNUBBQQDECV-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C2=CC3=CC=CC=C3C=C12)CC

Canonical SMILES

CCC1=CC=C(C2=CC3=CC=CC=C3C=C12)CC

Synonyms

1,4-Diethylanthracene

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

1,4-Dimethylanthracene

  • Structure : Methyl groups at 1- and 4-positions (C₁₆H₁₄) vs. ethyl groups in 1,4-diethylanthracene.
  • Molecular Weight : 206.28 g/mol (vs. higher for diethyl due to C₂H₅ groups) .
  • Physical Properties : Lower solubility in polar solvents compared to hydroxylated analogs. Ethyl groups in this compound would further reduce polarity, increasing hydrophobicity.
  • Applications : Anthracene derivatives are used in organic electronics; methyl/ethyl substitutions modulate charge transport and fluorescence .

1,4-Dimethylanthraquinone

  • Structure : Two methyl groups and two ketone groups (C₁₆H₁₂O₂; MW 236.27 g/mol) .
  • Physical Properties : Higher melting point (133–135°C) due to polar ketone groups vs. lower melting points for alkylated anthracenes.
  • Reactivity: Quinone moieties enable redox activity, unlike purely aromatic this compound.
  • Applications: Used in dyes and pharmaceuticals; polar structure contrasts with nonpolar ethylanthracene .

9,10-Dioxoanthracene-1,4-dianhydride

  • Reactivity : Highly electrophilic due to electron-withdrawing groups, enabling nucleophilic reactions. This compound, with electron-donating ethyl groups, would exhibit contrasting reactivity (e.g., in electrophilic substitution).
  • Crystallography : Single-crystal X-ray data confirm planar anthracene core; ethyl substituents may introduce steric distortions .

1,4-Dihydroxynaphthalene

  • Structure : Hydroxyl groups on naphthalene (C₁₀H₈O₂; MW 160.17 g/mol) .
  • Physical Properties : High solubility in polar solvents (vs. low solubility for ethylanthracene).
  • Applications : Used in dyes and polymers; hydroxyl groups enable hydrogen bonding, absent in alkylated anthracenes .

Data Table: Key Properties of Compared Compounds

Compound Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Applications
This compound* C₁₈H₁₈ ~234.3 (estimated) Ethyl Not reported Organic electronics
1,4-Dimethylanthracene C₁₆H₁₄ 206.28 Methyl Not reported Fluorescent materials
1,4-Dimethylanthraquinone C₁₆H₁₂O₂ 236.27 Methyl, ketone 133–135 Dyes, pharmaceuticals
1,4-Dihydroxynaphthalene C₁₀H₈O₂ 160.17 Hydroxyl Not reported Polymers, dyes

*Estimated properties based on structural analogs.

Chemical Reactivity and Functional Differences

  • Electron Effects: Ethyl groups donate electrons via induction, increasing anthracene ring electron density. This contrasts with electron-withdrawing groups (e.g., ketones in anthraquinones), which reduce electron density and alter reactivity .
  • Optical Properties : Fluorescence hypsochromic shifts observed in diphenylanthracenes () suggest ethyl substitution may similarly affect emission spectra due to conjugation changes.

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